molecular formula C22H23N3O5 B14091074 methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate

methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate

Cat. No.: B14091074
M. Wt: 409.4 g/mol
InChI Key: LHSZCIATGKUQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate is a complex organic compound belonging to the class of quinazolines Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring

Preparation Methods

The synthesis of methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the cyclization of appropriate starting materials to form the quinazoline ring system.

    Attachment of the hexanoyl group: The hexanoyl group is introduced through an acylation reaction.

    Coupling with methyl 4-aminobenzoate: The final step involves coupling the quinazoline derivative with methyl 4-aminobenzoate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate involves its interaction with specific molecular targets. For example, as an MMP13 inhibitor, it binds to the enzyme and prevents it from catalyzing the cleavage of type II collagen, thereby reducing cartilage degradation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate can be compared with other quinazoline derivatives, such as:

These compounds share similar core structures but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoylamino]benzoate

InChI

InChI=1S/C22H23N3O5/c1-30-21(28)15-10-12-16(13-11-15)23-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)24-22(25)29/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,23,26)(H,24,29)

InChI Key

LHSZCIATGKUQFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.